molecular formula C22H18N2O2S B2455318 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide CAS No. 397278-56-7

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide

Cat. No.: B2455318
CAS No.: 397278-56-7
M. Wt: 374.46
InChI Key: JBSVODBYUWEREP-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is a complex organic compound that features a benzothiazole moiety linked to a hydroxyphenyl group and a dimethylbenzamide structure

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis

Cellular Effects

This compound can have various effects on cells and cellular processes. For example, benzothiazole derivatives have been found to exhibit anticancer activity against human cancer cell lines This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit the cyclooxygenase (COX) enzymes , which are involved in the biosynthesis of prostaglandins, key mediators of inflammation and pain. This suggests that this compound may exert its effects at the molecular level through interactions with COX enzymes or other biomolecules.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, benzothiazole derivatives have been found to exhibit anticonvulsant effects in animal models . The specific dosage effects of this compound have not been reported.

Metabolic Pathways

Given that benzothiazole derivatives can inhibit COX enzymes , it is possible that this compound may interact with enzymes or cofactors involved in the metabolism of arachidonic acid, the substrate for COX enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Benzamide: The final step involves the amidation reaction where the coupled product is reacted with 3,5-dimethylbenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form dihydrobenzothiazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its benzothiazole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities due to its ability to interact with specific molecular targets in cells.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Hydroxyphenyl Derivatives: Compounds such as 4-hydroxybenzamide and 4-hydroxybenzoic acid have similar hydroxyphenyl groups.

    Benzamide Derivatives: Compounds like N-(3,5-dimethylphenyl)benzamide and N-(4-hydroxyphenyl)benzamide share the benzamide functional group.

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dimethylbenzamide is unique due to the combination of its benzothiazole, hydroxyphenyl, and dimethylbenzamide moieties. This unique structure allows it to exhibit a broad range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-13-9-14(2)11-15(10-13)21(26)23-16-7-8-19(25)17(12-16)22-24-18-5-3-4-6-20(18)27-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSVODBYUWEREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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